molecular formula C10H19AgO2 B8209884 Neodecanoic acid, silver(1+) salt

Neodecanoic acid, silver(1+) salt

Cat. No. B8209884
M. Wt: 279.12 g/mol
InChI Key: RQZVTOHLJOBKCW-UHFFFAOYSA-M
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Patent
US04555501

Procedure details

A silver impregnating solution is prepared by reacting 80 gm of silver oxide with a solution of 240 gm of prime grade neodecanoic acid from Exxon Chemical Co. and 80 gm of absolute denatured ethanol from Ashland Chemical Co. The silver oxide was added over a period of 25 minutes. Thirty drops of 30% hydrogen peroxide was added to clear the solution. The solution was evaporated until a concentration of 23.2 wt % silver was reached. For each mol of silver neodecanoate formed, 3 mols of free neodecanoic acid remained. Instead of precipitating the silver neodecanoate as in Example 1, the solution was used directly to prepare a silver catalyst.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
80 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Ag:1]=O.[C:3]([OH:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10]>OO.C(O)C>[Ag:1].[C:3]([O-:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:10])([CH3:11])[CH3:12].[Ag+:1] |f:5.6|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[Ag]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OO
Step Five
Name
Quantity
80 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated until a concentration of 23.2 wt % silver

Outcomes

Product
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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